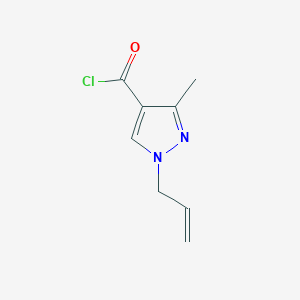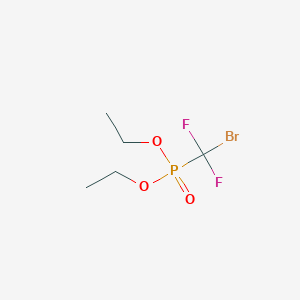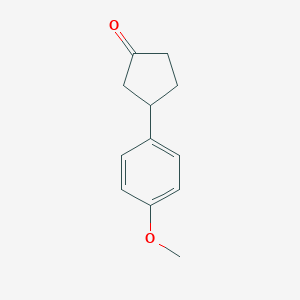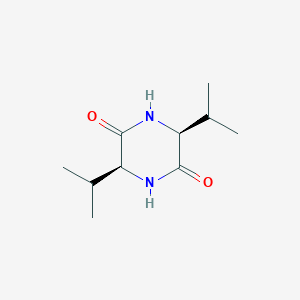
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as AMPC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. AMPC is a versatile compound that can be synthesized using various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is not fully understood, but it is believed to act through multiple pathways. It has been suggested that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the activity of certain enzymes involved in tumor growth and inflammation. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have also shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can cross the blood-brain barrier, indicating its potential as a therapeutic agent for neurological disorders.
実験室実験の利点と制限
One advantage of using 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in lab experiments is its relative ease of synthesis and low toxicity profile. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for the study of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride. One area of interest is its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, further research is needed to fully understand the mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride and optimize its therapeutic potential for various diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in humans are needed to determine its safety and efficacy as a therapeutic agent.
合成法
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be synthesized using different methods, including the reaction of 1-allyl-3-methylpyrazole with phosgene or thionyl chloride. Another method involves the reaction of 1-allyl-3-methylpyrazole with oxalyl chloride and subsequent reaction with triethylamine and phosgene. The synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been studied for its potential pharmacological properties, including its antitumor, anti-inflammatory, and antiviral activities. Studies have shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has shown potential as an antiviral agent against hepatitis B and C viruses.
特性
CAS番号 |
113100-63-3 |
|---|---|
製品名 |
1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride |
分子式 |
C8H9ClN2O |
分子量 |
184.62 g/mol |
IUPAC名 |
3-methyl-1-prop-2-enylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-3-4-11-5-7(8(9)12)6(2)10-11/h3,5H,1,4H2,2H3 |
InChIキー |
ZSRDIHHMXULAOH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)Cl)CC=C |
正規SMILES |
CC1=NN(C=C1C(=O)Cl)CC=C |
同義語 |
1H-Pyrazole-4-carbonyl chloride, 3-methyl-1-(2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















